2-Bromo-N-(3,5-difluorobenzyl)propanamide
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Overview
Description
2-Bromo-N-(3,5-difluorobenzyl)propanamide is an organic compound with the molecular formula C10H10BrF2NO and an average mass of 278.093 Da. The molecular structure consists of a propanamide group attached to a bromine atom and a 3,5-difluorobenzyl group
Preparation Methods
The synthesis of 2-Bromo-N-(3,5-difluorobenzyl)propanamide typically involves the reaction of 3,5-difluorobenzyl bromide with a suitable amide precursor under controlled conditions. The reaction conditions often include the use of solvents such as ether and the presence of catalysts to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Bromo-N-(3,5-difluorobenzyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(3,5-difluorobenzyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3,5-difluorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the difluorobenzyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Bromo-N-(3,5-difluorobenzyl)propanamide can be compared with other similar compounds, such as:
3,5-Difluorobenzyl bromide: A precursor in the synthesis of the compound.
2-Bromo-3,5-difluorobenzotrifluoride: Another brominated compound with similar structural features.
3,5-Difluorobenzylamine: A related amine derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[(3,5-difluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c1-6(11)10(15)14-5-7-2-8(12)4-9(13)3-7/h2-4,6H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSMKORICBAQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC(=C1)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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